molecular formula C11H12BF4N3O B2752290 2-Phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate CAS No. 1414773-56-0

2-Phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate

Cat. No. B2752290
CAS RN: 1414773-56-0
M. Wt: 289.04
InChI Key: SZYZQTAAGUFWBY-UHFFFAOYSA-N
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Description

“2-Phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate” is a chemical compound with the CAS Number: 1414773-56-0 . It has a molecular weight of 289.04 .


Synthesis Analysis

The synthesis of similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulating the triazole ring on thiadiazole .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C11H12BF4N3O .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at 4°C, protected from light, and under nitrogen .

Scientific Research Applications

Anticancer Activity

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, which is structurally related to MFCD32640810, has been extensively studied for its anticancer properties. The ability to interact with various cancer targets through hydrogen bond accepting and donating characteristics makes this class of compounds promising for the design and development of new anticancer drugs .

Antimicrobial Agents

Compounds derived from the triazolothiadiazine core have shown significant antimicrobial activity. This includes potential against a broad spectrum of bacteria and fungi, making them valuable in the research for new antibiotics and antifungal agents .

Analgesic and Anti-inflammatory Uses

The analgesic and anti-inflammatory effects of triazolothiadiazine derivatives are well-documented. These compounds can be designed to target specific inflammatory pathways, offering potential for the development of new pain relief medications .

Antioxidant Properties

The antioxidant capacity of these molecules is another area of interest. By scavenging free radicals, they can contribute to the prevention of oxidative stress-related diseases, including neurodegenerative disorders .

Antiviral Applications

Research has indicated that triazolothiadiazine derivatives exhibit antiviral activities. They can be optimized to inhibit viral replication, which is crucial in the fight against viral infections .

Enzyme Inhibition

These compounds have been identified as potent enzyme inhibitors, targeting enzymes like carbonic anhydrase, cholinesterase, and aromatase. This property is significant for the treatment of various conditions, such as glaucoma, Alzheimer’s disease, and hormone-dependent cancers .

Safety and Hazards

The compound is labeled with the signal word “Danger” and is identified as corrosive (GHS05) . The hazard statement is H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P363, P405, P501 .

properties

IUPAC Name

2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N3O.BF4/c1-2-4-10(5-3-1)14-9-13-6-7-15-8-11(13)12-14;2-1(3,4)5/h1-5,9H,6-8H2;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSANXENJFUOLHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1COCC2=NN(C=[N+]21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BF4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate

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